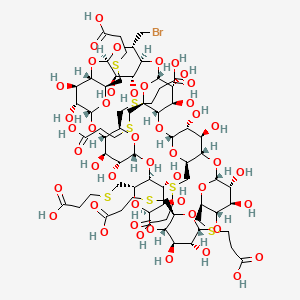
Sugammadex Monobromo Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sugammadex Monobromo Impurity is a byproduct formed during the synthesis of Sugammadex, a modified gamma-cyclodextrin used to reverse neuromuscular blockade induced by aminosteroid neuromuscular blocking agents such as rocuronium and vecuronium . This impurity is structurally similar to Sugammadex but contains a bromine atom, which can affect its chemical properties and behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sugammadex Monobromo Impurity involves the bromination of Sugammadex. This process typically requires the use of brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, at a specific temperature to ensure selective bromination at the desired position on the Sugammadex molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to minimize the formation of other impurities and ensure high yield and purity of the desired product . Advanced analytical techniques, such as high-performance liquid chromatography (HPLC), are used to monitor the reaction and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Sugammadex Monobromo Impurity can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine oxide derivatives.
Reduction: The bromine atom can be reduced to form the corresponding de-brominated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products Formed
Oxidation: Bromine oxide derivatives.
Reduction: De-brominated Sugammadex.
Substitution: Hydroxyl or amino-substituted Sugammadex derivatives.
Scientific Research Applications
Sugammadex Monobromo Impurity has several scientific research applications:
Mechanism of Action
Sugammadex Monobromo Impurity exerts its effects by interacting with biological molecules through its bromine atom. The bromine atom can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their structure and function . This interaction can affect various molecular targets and pathways, including enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Sugammadex: The parent compound, used to reverse neuromuscular blockade.
Sugammadex Monochloro Impurity: Contains a chlorine atom instead of bromine.
Sugammadex Monohydroxy Impurity: Contains a hydroxyl group instead of a halogen.
Uniqueness
Sugammadex Monobromo Impurity is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for studying the effects of halogenation on cyclodextrin derivatives and their interactions with biological systems .
Properties
Molecular Formula |
C69H107BrO46S7 |
|---|---|
Molecular Weight |
1976.9 g/mol |
IUPAC Name |
3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-25-(bromomethyl)-10,15,20,30,35,40-hexakis(2-carboxyethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C69H107BrO46S7/c70-15-23-54-38(85)46(93)62(101-23)110-55-24(16-117-8-1-31(71)72)103-64(48(95)40(55)87)112-57-26(18-119-10-3-33(75)76)105-66(50(97)42(57)89)114-59-28(20-121-12-5-35(79)80)107-68(52(99)44(59)91)116-61-30(22-123-14-7-37(83)84)108-69(53(100)45(61)92)115-60-29(21-122-13-6-36(81)82)106-67(51(98)43(60)90)113-58-27(19-120-11-4-34(77)78)104-65(49(96)41(58)88)111-56-25(17-118-9-2-32(73)74)102-63(109-54)47(94)39(56)86/h23-30,38-69,85-100H,1-22H2,(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)/t23-,24-,25-,26-,27-,28-,29-,30-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-/m1/s1 |
InChI Key |
JSMUVDCEKMHWBG-NEMVPCEKSA-N |
Isomeric SMILES |
C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CBr)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O |
Canonical SMILES |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CBr)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13429811.png)
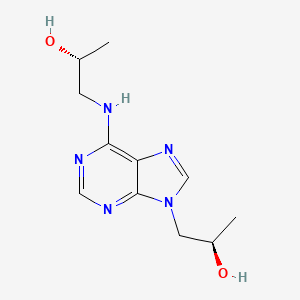
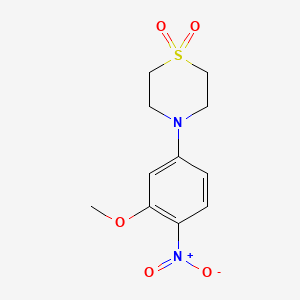
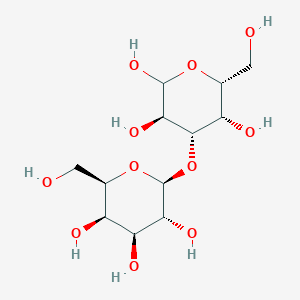

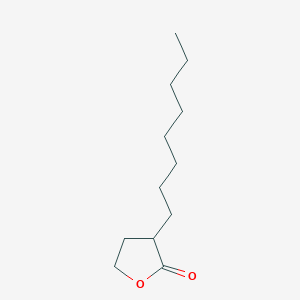
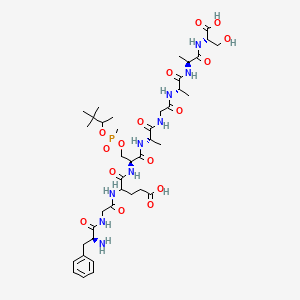

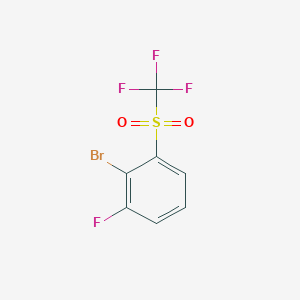
![1-chloroethyl 2-[2-(2-methylsulfanylphenothiazin-10-yl)ethyl]piperidine-1-carboxylate](/img/structure/B13429859.png)
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13429860.png)
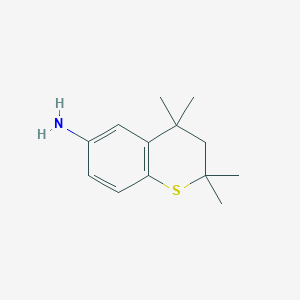
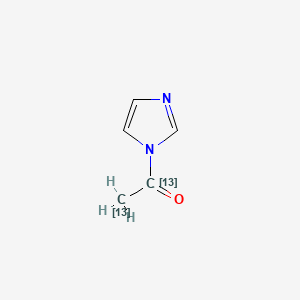
![23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl 2-Fluoro-alpha-methyl[1,1'-biphenyl]-4-acetate](/img/structure/B13429889.png)
